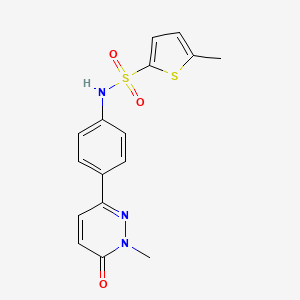
5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiazolidinone derivatives, which are heterocyclic bioactive compounds, have been synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by IR, 1H NMR, and mass spectroscopy data . For instance, the dihydropyrimidine ring in some compounds adopts a screw-boat conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of isoniazid with appropriate benzaldehyde . This is followed by cyclocondensation with thiolactic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal packing of some compounds is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Applications De Recherche Scientifique
Cerebrovascular and Anticonvulsant Applications
- Cerebrovasodilatation and Anticonvulsant Activities : A series of thiophene sulfonamides, including derivatives similar to the specified compound, has been reported to show significant cerebrovasodilatation effects and anticonvulsant activities. Sulfonamide derivatives with specific substituents have demonstrated the ability to selectively increase cerebral blood flow in animal models without inducing unacceptable levels of diuresis (Barnish et al., 1981).
Antimicrobial and Enzyme Inhibition
- Antibacterial and Urease Inhibition : The compound's structural relatives have been synthesized and tested for their urease inhibition and hemolytic activities, showing significant antibacterial properties and potential as urease inhibitors (Noreen et al., 2017).
- Synthesis and Evaluation of Antimicrobial Activity : New derivatives have been synthesized and evaluated for their antimicrobial effectiveness, showcasing the potential of thiophene sulfonamide derivatives in combating microbial infections (Sarvaiya et al., 2019).
Ocular Hypotensive and Carbonic Anhydrase Inhibition
- Ocular Hypotensive Activities : Certain thiophene sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, showing topical ocular hypotensive activity in glaucoma models. These findings highlight the potential use of such compounds in treating ocular conditions like glaucoma (Prugh et al., 1991).
Solubilization and Partitioning Studies
- Partitioning between Solvent and Micellar Media : Research on the solubilization behaviors of thiophene derivatives, including sulfonamide variations, has provided insights into their interactions with surfactants, offering a basis for understanding their distribution and behavior in biological systems (Saeed et al., 2017).
Propriétés
IUPAC Name |
5-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-3-10-16(23-11)24(21,22)18-13-6-4-12(5-7-13)14-8-9-15(20)19(2)17-14/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGBNOJKCRHRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)
![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)


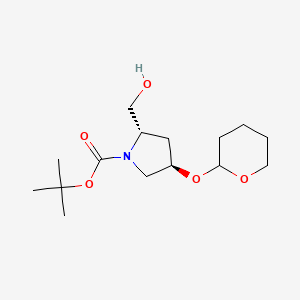
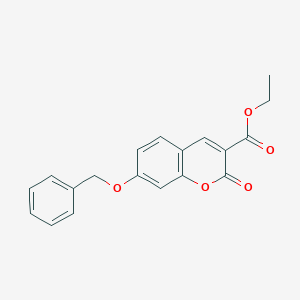
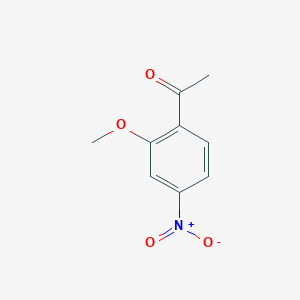
![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
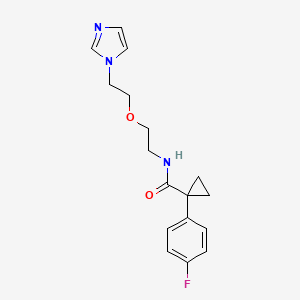
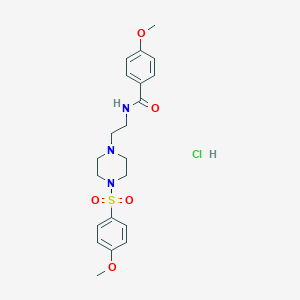
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)